molecular formula C16H20BrN3O2 B3900630 1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B3900630
M. Wt: 366.25 g/mol
InChI Key: HDDFJNXJCSAWCF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic derivative of the pyrrolidine-2,5-dione (succinimide) core, featuring a 4-bromophenyl group at the 1-position and a 4-ethylpiperazine moiety at the 3-position.

The compound’s synthesis typically involves nucleophilic substitution or Michael addition reactions, as evidenced by analogous protocols for structurally related pyrrolidine-2,5-diones . Its structural complexity necessitates advanced characterization techniques, including NMR, mass spectrometry (HRMS), and X-ray crystallography, as highlighted in studies of similar derivatives .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDFJNXJCSAWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Ethylpiperazinyl Moiety: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacing the ethylpiperazine group with bulkier thioalkyl chains (e.g., dodecylthio) increases melting points and lipophilicity but reduces CNS-targeted bioavailability .

Anticonvulsant Activity

Compounds with pyrrolidine-2,5-dione cores exhibit anticonvulsant properties depending on substituent geometry and linker flexibility:

  • Linker Length : Derivatives with three methylene linkers (e.g., compound 9 in ) showed superior activity in maximal electroshock (MES) and 6 Hz seizure models (ED50 = 62.14 mg/kg) compared to acetamide-linked analogues. The target compound’s ethylpiperazine linker may balance flexibility and steric hindrance for receptor binding .
  • Electron-Withdrawing Groups: Halogenated aryl groups (e.g., 4-bromophenyl) enhance activity, as seen in GABA-transaminase inhibitors (IC50 = 100.5 µM for 4-bromophenoxy derivatives) .

Antimicrobial and Enzyme Inhibition

  • Thioalkyl Derivatives : Compounds like 2c–2e lack reported antimicrobial activity, contrasting with Mannich bases containing pyridine-pyrrolidine hybrids, which showed moderate antibacterial effects (MIC = 50–100 µg/mL) .
  • Piperazine/Piperidine Moieties : The ethylpiperazine group in the target compound may mimic structural motifs in 5-HT1A receptor ligands, as observed in multi-target indole-pyrrolidine-diones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

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